![molecular formula C7H12NO3- B1259973 5-Acetamidopentanoate](/img/structure/B1259973.png)
5-Acetamidopentanoate
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Overview
Description
5-acetamidopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 6-acetamido-2-oxopentanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 5-acetamidopentanoic acid.
Scientific Research Applications
Enzyme Inhibition and Pharmaceutical Synthesis
5-Acetamidopentanoate has shown potential as a precursor in the synthesis of various pharmaceuticals. A study by Líns et al. (2015) focused on synthesizing ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, a derivative of this compound, and tested its enzyme inhibition properties. The results indicated its promising characteristics as a potential enzyme inhibitor, highlighting its application in pharmaceutical development Líns et al. (2015).
Synthesis of Amino Acids and Antimetabolites
Maehr and Leach (1978) synthesized N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine using 2-amino-5-hydroxy-2-methylpentanoic acid, derived from 5-hydroxy-2-pentanone, a compound closely related to this compound. This work contributes to the understanding of antimetabolites produced by microorganisms and their synthetic pathways Maehr & Leach (1978).
Development of Analgesic Drugs
Research by Srikiatkhachorn et al. (1999) on Acetaminophen, a compound related to this compound, investigated its analgesic effects and interaction with the central serotonin system. The study provided insights into the mechanism of action of Acetaminophen, indicating the potential of this compound derivatives in developing new analgesic drugs Srikiatkhachorn et al. (1999).
Implications in AM-Toxins Synthesis
Shimohigashi et al. (1976) studied the L-forms of amino acids including 2-amino-5-(p-methoxyphenyl)pentanoic acid, a compound structurally similar to this compound, as constituent amino acids in AM-toxins. This research is significant in understanding the synthesis and applications of toxins Shimohigashi et al. (1976).
properties
Molecular Formula |
C7H12NO3- |
---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
5-acetamidopentanoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)8-5-3-2-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/p-1 |
InChI Key |
TZZSWAXSIGWXOS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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